OSu-PEG4-VC-PAB-MMAE is a complex chemical compound primarily utilized in the field of drug development, particularly for targeted cancer therapies. This compound is significant for its role in synthesizing Monomethylauristatin E (MMAE), a potent cytotoxic agent used in antibody-drug conjugates. The full name of the compound is O-succinimidyl-Polyethylene Glycol 4-Valine-Citrulline-PAB-Monomethylauristatin E, and it is classified as a drug-linker conjugate.
The compound is commercially available from various suppliers, including MedChem Express and GLP Bio, with a reported purity of approximately 95.72% and a molecular weight of 1496.78 g/mol. It is stored under specific conditions to maintain its stability, typically at -80°C and protected from light .
OSu-PEG4-VC-PAB-MMAE falls under the category of drug-linker conjugates, which are designed to enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity. These conjugates are crucial in the development of targeted therapies that utilize monoclonal antibodies to deliver potent drugs directly to tumor sites.
The synthesis of OSu-PEG4-VC-PAB-MMAE involves several steps that typically include:
The synthesis process often employs techniques such as solid-phase peptide synthesis and solution-phase reactions to ensure high purity and yield. The use of O-succinimidyl groups facilitates efficient coupling reactions with amine-containing molecules, enhancing the specificity of the drug delivery system .
The molecular structure of OSu-PEG4-VC-PAB-MMAE can be characterized by its complex arrangement of functional groups:
The molecular formula is , indicating a large and complex structure that contributes to its functionality as a drug-linker conjugate .
OSu-PEG4-VC-PAB-MMAE undergoes several chemical reactions during its application:
These reactions are critical for ensuring that the drug remains inactive until it reaches the target site, thereby reducing off-target effects and enhancing therapeutic efficacy .
The mechanism of action for OSu-PEG4-VC-PAB-MMAE involves:
This targeted approach allows for high local concentrations of cytotoxic agents at tumor sites while minimizing exposure to healthy tissues .
Relevant data indicate that maintaining proper storage conditions is crucial for preserving the integrity and functionality of this compound .
OSu-PEG4-VC-PAB-MMAE has significant applications in scientific research and therapeutic development:
This compound exemplifies advancements in targeted cancer therapies aimed at improving patient outcomes while reducing side effects associated with conventional chemotherapy .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: